molecular formula C8H15N3 B1519364 1-(tert-Butyl)-5-methyl-1H-pyrazol-3-amine CAS No. 880488-27-7

1-(tert-Butyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1519364
CAS No.: 880488-27-7
M. Wt: 153.22 g/mol
InChI Key: LBQKIARPNRNHHQ-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C8H15N3. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms in adjacent positions.

Preparation Methods

The synthesis of 1-(tert-Butyl)-5-methyl-1H-pyrazol-3-amine can be achieved through several routes. One efficient method involves a one-pot two-step synthesis starting from 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The reaction proceeds through a solvent-free condensation/reduction sequence, resulting in the formation of the desired product in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(tert-Butyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(tert-Butyl)-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application .

Comparison with Similar Compounds

1-(tert-Butyl)-5-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:

  • 3-tert-butyl-1-methyl-1H-pyrazol-5-amine
  • 5-amino-3-tert-butyl-1-methyl-1H-pyrazole
  • 1-methyl-5-amino-pyrazole

These compounds share similar structural motifs but differ in their functional groups and substituents, leading to variations in their chemical reactivity and applications

Properties

IUPAC Name

1-tert-butyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6-5-7(9)10-11(6)8(2,3)4/h5H,1-4H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQKIARPNRNHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880488-27-7
Record name 1-(tert-butyl)-5-methyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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